Product packaging for 4-Bromo-2-[(methylamino)methyl]phenol(Cat. No.:CAS No. 157729-23-2)

4-Bromo-2-[(methylamino)methyl]phenol

Cat. No.: B599839
CAS No.: 157729-23-2
M. Wt: 216.078
InChI Key: XVEDWUMXQCOGAE-UHFFFAOYSA-N
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Description

Contextualization within Phenol (B47542) Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group directly bonded to an aromatic hydrocarbon ring. The parent compound of this class is phenol (C₆H₅OH). The direct attachment of the hydroxyl group to the aromatic ring significantly influences the molecule's properties, particularly the reactivity of the ring and the acidity of the hydroxyl proton.

The lone pairs of electrons on the oxygen atom of the hydroxyl group are delocalized into the aromatic π-system. savemyexams.comchemguide.co.uk This delocalization increases the electron density of the ring, especially at the ortho and para positions (positions 2, 4, and 6 relative to the –OH group). savemyexams.com Consequently, phenols are highly activated towards electrophilic aromatic substitution reactions, reacting more readily than benzene (B151609) under milder conditions. savemyexams.comchemguide.co.uk

4-Bromo-2-[(methylamino)methyl]phenol is a polysubstituted phenol. Its core structure is a phenol ring substituted at three positions:

A hydroxyl group at position 1.

A bromine atom at position 4 (para to the hydroxyl group).

A (methylamino)methyl group at position 2 (ortho to the hydroxyl group).

The presence of these distinct functional groups on the same aromatic scaffold suggests a molecule with multifaceted chemical behavior, influenced by the interplay of the electron-donating hydroxyl group, the electron-withdrawing but ortho-para directing bromine atom, and the basic aminomethyl side chain.

Significance of Brominated Phenols in Organic Synthesis

Brominated phenols are valuable and versatile intermediates in organic synthesis. nih.gov The introduction of a bromine atom onto a phenol ring serves several strategic purposes. Bromination is a classic electrophilic aromatic substitution reaction. khanacademy.org Due to the activating nature of the hydroxyl group, phenols react readily with bromine, often in bromine water at room temperature without a catalyst, to yield polybrominated products like 2,4,6-tribromophenol. chemguide.co.uk

Achieving selective monobromination, particularly at the para-position, is a common objective and can be accomplished using specific reagents and conditions to prevent over-bromination. nih.gov The resulting bromophenols are important for several reasons:

Synthetic Handles: The carbon-bromine bond provides a reactive site for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This allows for the elaboration of the phenolic structure into more complex molecules.

Directing Group Modification: The bromine atom influences the regioselectivity of subsequent electrophilic substitution reactions.

Biological Activity: Bromophenols are constituents of many naturally occurring compounds, particularly from marine sources, which exhibit a range of biological activities. nih.gov

Overview of Aminomethyl Phenols and Mannich Bases in Chemical Research

The "(methylamino)methyl" group at the 2-position of the target compound places it in the category of aminomethyl phenols, which are classic examples of Mannich bases. The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (the substrate), an aldehyde (commonly formaldehyde), and ammonia (B1221849) or a primary or secondary amine. researchgate.netoarjbp.com

In the synthesis of a phenolic Mannich base like this compound, the components would be:

Substrate with Active Hydrogen: 4-Bromophenol (B116583) (the active hydrogen is at the ortho position).

Aldehyde: Formaldehyde (B43269).

Amine: Methylamine (B109427) (a primary amine).

The product, a β-amino-alkylated phenol, is known as a Mannich base. nih.gov These compounds are of significant interest in chemical research for several reasons:

Synthetic Versatility: Mannich bases are stable but can also serve as precursors to other molecules. For instance, ortho-phenolic Mannich bases can undergo deamination to generate highly reactive ortho-quinone methides, which are powerful intermediates. nih.gov

Improved Physicochemical Properties: The introduction of an amino group can increase the water solubility and bioavailability of a molecule, a feature often exploited in drug design. nih.gov

Coordination Chemistry: The nitrogen and oxygen atoms in phenolic Mannich bases can act as ligands, forming stable complexes with various metal ions. oarjbp.com

Biological Applications: A vast body of literature reports that Mannich bases exhibit a wide spectrum of biological activities. nih.govnih.gov

The aminomethyl functionality in this compound is therefore not just a simple substituent but a gateway to a rich field of chemical transformations and potential applications.

Research Gaps and Scholarly Objectives for this compound

Despite the well-established chemistry of its constituent parts—brominated phenols and phenolic Mannich bases—a focused investigation into the specific compound this compound appears to be limited in the current scientific literature. While related structures such as Schiff base derivatives and analogs with different alkyl or aryl amines have been reported nih.govijrpr.comuni.lu, this specific molecule represents a research gap.

The primary scholarly objectives for future research on this compound should therefore include:

Optimized Synthesis and Characterization: Developing and reporting a high-yield, regioselective, one-pot synthesis via the Mannich reaction. This would involve a systematic study of reaction conditions (solvent, temperature, catalysts) to maximize the purity and yield of the desired product over potential side products. Full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure definitively.

Physicochemical Profiling: A detailed investigation of its fundamental chemical properties. This includes determining its acid dissociation constant (pKa), solubility in various solvents, and lipophilicity (LogP). These parameters are crucial for understanding its behavior in different chemical and biological environments.

Exploration of Synthetic Utility: Investigating its use as a building block in organic synthesis. Research could focus on using the bromine atom as a handle for metal-catalyzed cross-coupling reactions to synthesize novel, more complex phenol derivatives. Additionally, the reactivity of the aminomethyl group could be explored for further functionalization.

Coordination Chemistry Studies: Examining the ability of the compound to act as a bidentate ligand (using the phenolic oxygen and the amine nitrogen) to form coordination complexes with various transition metals. The resulting metal complexes could then be studied for unique catalytic or material properties.

Data Tables

Table 1: General Comparison of Aromatic Reactivity

Feature Benzene Phenol 4-Bromophenol
Key Functional Group None -OH -OH, -Br
Ring Reactivity toward Electrophiles Low High savemyexams.comchemguide.co.uk High (activated by -OH)
Conditions for Bromination Br₂, FeBr₃ catalyst Bromine water, room temp savemyexams.com Milder than benzene

| Directing Effect of Group(s) | N/A | Ortho, Para-directing savemyexams.com | -OH (ortho, para); -Br (ortho, para) |

Table 2: Mannich Reaction Components for Synthesis

Role in Reaction Component for Synthesizing this compound
Substrate (with active hydrogen) 4-Bromophenol
Aldehyde Formaldehyde
Amine Methylamine

| Product | this compound |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B599839 4-Bromo-2-[(methylamino)methyl]phenol CAS No. 157729-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEDWUMXQCOGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways

Historical Context of Aminomethylphenol Synthesis

The synthesis of aminomethylphenols has a rich history rooted in the development of condensation reactions. The Mannich reaction, a cornerstone of this field, is a three-component condensation involving a compound with an active hydrogen atom (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. numberanalytics.comwikipedia.org This reaction, named after Carl Mannich, provides a direct route to β-amino carbonyl compounds and their derivatives, including aminomethylphenols. numberanalytics.comwikipedia.org Early studies, such as those by Burke and co-workers, explored the reaction of phenols with primary amines and formaldehyde (B43269), identifying the formation of various products depending on the molar ratios of the reactants. core.ac.uk These foundational investigations laid the groundwork for the controlled synthesis of a wide array of aminomethylated phenols. The versatility of the Mannich reaction has made it a valuable tool in organic synthesis, with applications in the preparation of pharmaceuticals and other complex molecules. numberanalytics.com

Mannich Reaction Approaches for 4-Bromo-2-[(methylamino)methyl]phenol

The most direct and widely applicable method for the synthesis of this compound is the Mannich reaction. This one-pot, three-component condensation involves the reaction of 4-bromophenol (B116583), formaldehyde, and methylamine (B109427). numberanalytics.comwikipedia.org

Reaction Scheme:

This reaction leverages the nucleophilic character of the phenol (B47542) at the ortho position to the hydroxyl group, which attacks the electrophilic iminium ion formed in situ from formaldehyde and methylamine. wikipedia.org

The efficiency and selectivity of the Mannich reaction are highly dependent on several factors that can be optimized to maximize the yield of the desired product. numberanalytics.comnumberanalytics.com

Catalysts: The reaction can be catalyzed by either acids or bases. Lewis acids like AlCl₃ and ZnCl₂, or Brønsted acids such as HCl and H₂SO₄, can be employed to enhance the reaction rate. numberanalytics.com The choice of catalyst can significantly influence the selectivity of the reaction. numberanalytics.com

Solvents: The solvent plays a crucial role in the reaction outcome. Polar solvents like ethanol (B145695) or water can facilitate the reaction by stabilizing the transition state. numberanalytics.com In some cases, solvent-free conditions have been shown to be effective and environmentally friendly. derpharmachemica.com

Temperature: The reaction temperature is a critical parameter that affects both the rate and selectivity. numberanalytics.com Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction speed and by-product formation.

Reactant Ratios: The stoichiometry of the reactants (4-bromophenol, formaldehyde, and methylamine) is a key factor. Varying the molar ratios can influence the formation of mono- versus di-substituted products. core.ac.uk

Table 1: Illustrative Reaction Conditions for Mannich-type Reactions of Phenols

Phenol SubstrateAmineAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
p-CresolDimethylamineFormaldehydeNoneEthanolRefluxHigh brunel.ac.uk
PhenolMethylamineFormaldehydeNoneNot specifiedNot specifiedNot specified brunel.ac.uk
3,4-DialkoxythiopheneSecondary AminesFormaldehydeNot specifiedNot specifiedNot specifiedVariable rsc.org
4-HydroxyacetophenonePiperidineFormaldehydeNot specifiedNot specifiedNot specifiedGood nih.gov

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of methylamine and formaldehyde. wikipedia.org The 4-bromophenol then acts as the nucleophile, with the electron-donating hydroxyl group activating the aromatic ring, particularly at the ortho position. The phenol attacks the iminium ion, leading to the formation of the aminomethylated product after deprotonation. wikipedia.org

Mechanistic investigations have shown that the reaction can sometimes lead to the formation of by-products such as benzoxazines, especially when primary amines are used. researchgate.net The formation of these by-products is often reversible and can be influenced by the reaction conditions. researchgate.net

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. nih.govrsc.org

Atom Economy: The Mannich reaction is inherently atom-economical as it is a one-pot, three-component reaction that incorporates most of the atoms from the reactants into the final product. numberanalytics.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or even performing the reaction under solvent-free conditions can greatly improve the environmental profile of the synthesis. nih.govorientjchem.org

Catalysis: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste. derpharmachemica.com Biocatalysts and organocatalysts are also being explored as environmentally benign alternatives to traditional acid and base catalysts. acs.org

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. orientjchem.org

Table 2: Green Chemistry Approaches in Amine Synthesis

Green ApproachDescriptionPotential BenefitReference
Solvent-free reactionConducting the reaction without a solvent.Reduces solvent waste and simplifies work-up. derpharmachemica.com
Microwave irradiationUsing microwaves to heat the reaction mixture.Faster reaction times and potentially higher yields. orientjchem.org
Use of biodegradable catalystsEmploying catalysts like tannic acid.Reduces the use of toxic and hazardous catalysts. orientjchem.org
Aqueous mediaUsing water as the solvent.Environmentally benign and low cost. nih.gov

Alternative Synthetic Strategies for this compound

While the Mannich reaction is the most direct route, alternative multi-step strategies can also be envisioned for the synthesis of this compound.

An alternative approach involves the bromination of a pre-synthesized aminomethylphenol precursor, namely 2-[(methylamino)methyl]phenol. This precursor can be synthesized via the Mannich reaction between phenol, formaldehyde, and methylamine. brunel.ac.uk

Reaction Scheme:

Phenol + Formaldehyde + Methylamine -> 2-[(Methylamino)methyl]phenol

2-[(Methylamino)methyl]phenol + Brominating Agent -> this compound

The second step involves the electrophilic aromatic substitution of the phenol ring with bromine. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the ortho position is already substituted, the bromination is expected to occur predominantly at the para position.

The choice of brominating agent and reaction conditions is crucial to control the selectivity and avoid over-bromination. youtube.com Milder brominating agents and controlled temperatures are generally preferred. youtube.com

Process Chemistry Considerations and Scale-Up for Research Applications

The transition from a laboratory-scale synthesis to a larger scale production for research applications requires careful consideration of several process chemistry parameters. For the synthesis of this compound, the scale-up of the bromination of the phenolic precursor and the subsequent reductive amination would be the primary focus.

Bromination of Phenolic Precursors: The electrophilic bromination of phenols can be highly exothermic and may lead to the formation of polybrominated byproducts if not carefully controlled. orgsyn.org For a large-scale reaction, efficient heat management is crucial. The choice of brominating agent and solvent system is also critical. While elemental bromine can be used, its handling on a larger scale poses safety challenges. chemindigest.com Alternative brominating reagents, such as N-bromosuccinimide (NBS) or a bromide-bromate mixture, can offer safer and more selective options. chemindigest.com The use of a two-phase solvent system, consisting of an organic solvent and an aqueous phase, has been shown to improve the purity of brominated phenol products. google.com

Reductive Amination: The reductive amination step also presents challenges on a larger scale. The handling of gaseous methylamine requires specialized equipment. Using a solution of methylamine in a suitable solvent or generating it in situ can be more practical. The choice of reducing agent is also a key consideration. While sodium borohydride (B1222165) is effective, other reagents like catalytic hydrogenation could be more cost-effective and environmentally benign for larger quantities.

Purification: Purification of the final product on a larger scale would likely involve crystallization rather than column chromatography, which is often used in laboratory settings. Developing a robust crystallization procedure to obtain the product in high purity is a critical aspect of process development.

The table below outlines some key considerations for the scale-up of the synthesis:

Process Step Parameter Laboratory Scale Scale-Up Consideration
BrominationReagentElemental BromineN-Bromosuccinimide, Bromide/Bromate
BrominationTemperature ControlIce bathJacketed reactor with efficient cooling
Reductive AminationAmine SourceMethylamine gasMethylamine solution, in situ generation
PurificationMethodColumn ChromatographyCrystallization

In-Depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

A comprehensive review of available scientific literature reveals a significant scarcity of specific experimental data for the chemical compound this compound. Despite extensive searches for crystallographic, spectroscopic, and dynamic studies, the information required to construct a detailed analysis of its molecular structure, conformation, and intermolecular interactions, as per the requested outline, is not present in the public domain.

Much of the available research focuses on a closely related but structurally distinct compound, (E)-4-bromo-2-[(phenylimino)methyl]phenol, a Schiff base derivative. Studies on this analogue provide insights into polymorphism, thermochromism, and the presence of strong intramolecular O—H⋯N hydrogen bonds that form an S(6) ring motif. nih.govnih.gov This hydrogen bonding is a common feature in ortho-hydroxyaryl Schiff bases and plays a crucial role in their conformational preferences and photophysical properties.

For instance, crystallographic analyses of different polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol have been conducted, revealing variations in the dihedral angle between the aromatic rings and how this influences the planarity and thermochromic behavior of the molecule. nih.gov These studies offer a framework for understanding the potential structural characteristics of similar compounds. However, the substitution of the phenylimino group with a methylamino group in the target compound, this compound, would lead to significant differences in electronic and steric properties, thereby affecting its crystal packing, hydrogen bonding network, and conformational dynamics.

The investigation into the tautomeric equilibrium and proton transfer dynamics within the phenolic framework of this compound is also hampered by the lack of specific research. While studies on other ortho-hydroxy Schiff bases have explored the phenol-imine and keto-amine tautomeric forms, this information cannot be directly extrapolated to the target compound without experimental verification. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Analysis of Substituent Effects on Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The analysis of the vibrational frequencies of 4-Bromo-2-[(methylamino)methyl]phenol would involve the identification of characteristic absorption bands and a comparative study with related molecules to understand the influence of its specific substituents.

The key functional groups in this compound that would exhibit characteristic vibrational frequencies include the O-H stretch of the phenolic group, the N-H stretch of the secondary amine, C-N stretching, C-O stretching, and aromatic C-H and C=C stretching, as well as the C-Br stretching frequency.

Hypothetical Vibrational Frequency Data for this compound:

Functional GroupExpected Vibrational Frequency (cm⁻¹)Notes
Phenolic O-H Stretch3200-3600 (broad)The broadness is due to hydrogen bonding.
Amine N-H Stretch3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960From the methyl and methylene (B1212753) groups.
C=C Aromatic Stretch1450-1600Multiple bands are expected.
C-N Stretch1250-1350
C-O Stretch1200-1260
C-Br Stretch500-600

The bromine atom, being a heavy substituent, would be expected to have a more pronounced effect on the lower frequency bending modes of the aromatic ring. The electron-donating nature of the hydroxyl and methylamino groups, along with the electron-withdrawing nature of the bromine atom, would influence the electronic distribution within the benzene (B151609) ring, thereby shifting the characteristic vibrational frequencies of the ring itself. A detailed comparative analysis with phenol (B47542), 2-aminophenol, and 4-bromophenol (B116583) would be necessary to precisely delineate these substituent effects.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pattern of a compound, which in turn provides valuable structural information. For this compound (C₈H₁₀BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a methyl group or the entire methylaminoethyl side chain.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group would lead to the formation of a stable benzyl-type cation.

Loss of Bromine: Fragmentation involving the loss of the bromine radical is a common pathway for brominated aromatic compounds.

McLafferty Rearrangement: While less common for this specific structure, intramolecular hydrogen rearrangement followed by fragmentation could occur.

Hypothetical Mass Spectrometry Data Table:

m/zProposed FragmentNotes
215/217[C₈H₁₀BrNO]⁺Molecular ion peak with bromine isotope pattern.
200/202[C₇H₇BrNO]⁺Loss of a methyl radical (CH₃).
186/188[C₇H₅BrO]⁺Loss of the methylamino group (CH₃NH₂).
136[C₈H₁₀NO]⁺Loss of the bromine atom (Br).
107[C₇H₇O]⁺Benzylic cleavage with loss of the brominated portion.
44[C₂H₆N]⁺Fragment corresponding to the methylaminoethyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The phenolic chromophore and the substituted benzene ring are the primary contributors to the UV-Vis absorption. The presence of the hydroxyl, methylamino, and bromo substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene due to their auxochromic effects.

Expected Electronic Transitions:

π → π* Transitions: These are typically intense absorptions arising from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. Multiple bands are expected due to the complex electronic structure of the substituted ring.

n → π* Transitions: These are generally less intense absorptions resulting from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to the antibonding π* orbitals of the aromatic ring. These may be obscured by the more intense π → π* transitions.

A solvatochromism study, by recording the UV-Vis spectra in solvents of varying polarity, could provide further insight into the nature of the electronic transitions.

Circular Dichroism Spectroscopy (If Chiral Derivatives are Synthesized)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if a chiral derivative were to be synthesized, for example, by introducing a chiral center in the methylamino side chain or by forming a complex with a chiral reagent, then CD spectroscopy would be an invaluable tool for its stereochemical analysis.

Should a chiral derivative be prepared, its CD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to its UV-Vis absorptions. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the chiral center(s). This would be particularly useful for confirming the enantiomeric purity of a synthesized chiral derivative.

Reactivity and Derivatization Chemistry of 4 Bromo 2 Methylamino Methyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site, participating in reactions typical of phenols, such as alkylation, acylation, and salt formation.

The hydroxyl group of 4-Bromo-2-[(methylamino)methyl]phenol can be readily alkylated or acylated to form ether and ester derivatives, respectively. These reactions typically proceed under basic conditions to deprotonate the phenol (B47542), followed by nucleophilic attack on an alkyl or acyl halide.

O-Alkylation: In a typical O-alkylation reaction, the phenol is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the more nucleophilic phenoxide ion. This is followed by the addition of an alkylating agent, such as an alkyl halide or sulfonate. The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, the use of a non-nucleophilic base is crucial to prevent side reactions with the secondary amine. While specific examples for the target molecule are not readily found, the general methodology for O-alkylation of similar phenolic compounds is well-established.

O-Acylation: O-acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is commonly achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid byproduct and can also catalyze the reaction.

Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenols

ReactantReagent(s)ProductReference
Phenol1. NaH, THF; 2. Propargyl bromideO-Propargylphenol organic-chemistry.org
2-Hydroxy-1,4-naphthoquinoneChloromethyl methyl ether, K₂CO₃2-(Methoxymethoxy)-1,4-naphthoquinone nih.gov
PhenolAcetic anhydride, PyridinePhenyl acetate (B1210297)General Knowledge

The acidic nature of the phenolic proton allows for the ready formation of phenolate (B1203915) salts upon treatment with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting sodium or potassium 4-bromo-2-[(methylamino)methyl]phenoxide is more soluble in polar solvents and exhibits enhanced nucleophilicity at the oxygen atom compared to the parent phenol.

The increased reactivity of the phenolate anion is fundamental to the O-alkylation and O-acylation reactions described above. The formation of the phenolate is also a key step in reactions such as the Williamson ether synthesis. In a study on a related compound, 4-bromo-2-[(phenylimino)methyl]phenol, the reaction mixture was adjusted to pH = 7 with a NaOH solution, indicating the formation of the corresponding phenolate in situ to facilitate coordination with a metal salt. researchgate.net

Reactions of the Secondary Amine Functionality

The secondary amine group in this compound provides another site for chemical modification, allowing for the synthesis of a wide array of derivatives through N-alkylation, N-acylation, and condensation reactions.

N-Alkylation: The secondary amine can be alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide. To avoid the formation of quaternary ammonium (B1175870) salts, a hindered, non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) can be employed. This base is capable of scavenging the proton generated during the reaction without competing with the amine as a nucleophile.

N-Acylation: N-acylation of the secondary amine leads to the formation of an amide. This reaction is generally carried out using an acyl chloride or anhydride. The reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amides are generally stable compounds.

Table 2: Representative N-Alkylation and N-Acylation Reactions of Amines

ReactantReagent(s)ProductReference
Secondary AmineAlkyl halide, N,N-diisopropylethylamine, AcetonitrileTertiary AmineGeneral Knowledge
Methylamine (B109427)Ethanoyl chloride (Acetyl chloride)N-methylethanamideGeneral Knowledge

Further alkylation of the tertiary amine formed from N-alkylation, or direct exhaustive alkylation of the secondary amine with an excess of an alkylating agent, leads to the formation of a quaternary ammonium salt. The Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide, is a common method for synthesizing quaternary ammonium salts. nih.gov These cationic molecules often exhibit interesting biological activities.

Table 3: General Scheme for Quaternary Ammonium Salt Formation

ReactantReagent(s)Product TypeReference
Tertiary AmineAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt nih.gov

While the secondary amine in the target compound cannot directly form a stable Schiff base (imine), the closely related primary amine, 4-bromo-2-(aminomethyl)phenol, would readily undergo condensation with aldehydes and ketones. More relevantly, the synthesis of Schiff bases from the structurally similar 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) is well-documented. researchgate.netnih.govnih.govijrpr.comresearchgate.net In these reactions, the aldehyde condenses with a primary amine, such as aniline (B41778) or dodecylamine, typically under reflux in an alcohol solvent, to form the corresponding imine or Schiff base. nih.govijrpr.com This reaction is often catalyzed by a small amount of acid. The resulting Schiff bases are important ligands in coordination chemistry and have been studied for their potential biological activities. ijrpr.com

For this compound itself, condensation with an aldehyde or ketone would lead to the formation of an aminal if the reaction were to proceed at the secondary amine, but these are generally less stable than imines. However, the synthetic precursor to the target compound, 5-bromosalicylaldehyde (B98134), is a key starting material for a variety of Schiff base derivatives.

Table 4: Synthesis of Schiff Bases from 5-Bromosalicylaldehyde

AldehydeAmineSolventProductYieldReference
5-BromosalicylaldehydeAnilineEthanol (B145695)(E)-4-Bromo-2-[(phenylimino)methyl]phenol94% nih.gov
5-BromosalicylaldehydeDodecylamineMethanol (B129727)4-Bromo-2-[(dodecylimino)methyl]phenol- ijrpr.com
5-BromosalicylaldehydeHexadecylamineMethanol4-Bromo-2-[(hexadecylimino)methyl]phenol- ijrpr.com
5-BromosalicylaldehydeAminoethylethanolamine-4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol- nih.gov

Electrophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring

The brominated phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl (-OH) group and the (methylamino)methyl group [-CH₂NH(CH₃)]. Both are ortho-, para-directing groups. The bromine atom, while also ortho-, para-directing, is a deactivating group.

The positions on the aromatic ring are influenced by these substituents. The hydroxyl group at position 1 and the (methylamino)methyl group at position 2 will direct incoming electrophiles to positions 3, 5, and 6. The bromine atom at position 4 will direct to positions 2 and 6. The cumulative effect of these groups suggests that electrophilic substitution will preferentially occur at the positions ortho and para to the powerful hydroxyl group. Given that the para position is blocked by the bromine atom, and one ortho position is occupied by the (methylamino)methyl group, the most likely site for substitution is the remaining ortho position (position 6) and to a lesser extent, position 3.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with nitric acid in the presence of a sulfuric acid catalyst would be expected to yield primarily 4-Bromo-2-[(methylamino)methyl]-6-nitrophenol.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄4-Bromo-2-[(methylamino)methyl]-6-nitrophenol
BrominationBr₂, FeBr₃2,4-Dibromo-6-[(methylamino)methyl]phenol
ChlorinationCl₂, AlCl₃4-Bromo-6-chloro-2-[(methylamino)methyl]phenol

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are particularly relevant.

In a typical Suzuki-Miyaura coupling, the bromo-substituted phenol would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. For example, reaction with phenylboronic acid would yield 2-[(methylamino)methyl]-4-phenylphenol. Similarly, Sonogashira coupling with a terminal alkyne like phenylacetylene (B144264) would introduce an alkynyl group at the bromine position. The Buchwald-Hartwig amination would allow for the introduction of a new nitrogen-based substituent. The versatility of these reactions allows for the synthesis of a wide array of derivatives.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/LigandProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄2-[(methylamino)methyl]-4-phenylphenol
HeckStyrene (B11656)Pd(OAc)₂, P(o-tol)₃(E)-4-(2-phenylvinyl)-2-[(methylamino)methyl]phenol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI2-[(methylamino)methyl]-4-(phenylethynyl)phenol
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP4-Anilino-2-[(methylamino)methyl]phenol

Oxidation and Reduction Chemistry of the Compound

The phenol and secondary amine functionalities in this compound are susceptible to oxidation. The phenolic hydroxyl group can be oxidized to a quinone-type structure under appropriate conditions, for instance, using strong oxidizing agents. The secondary amine can be oxidized to various products, including hydroxylamines or nitrones, depending on the oxidant used. Care must be taken as over-oxidation can lead to cleavage of the side chain or polymerization.

Reduction of the aromatic ring is also a possibility, although it typically requires harsh conditions such as high-pressure hydrogenation with a catalyst like rhodium on carbon. This would result in the formation of 4-Bromo-2-[(methylamino)methyl]cyclohexanol. More selective reductions could potentially target the C-Br bond. For example, catalytic hydrogenation with palladium on carbon under basic conditions might lead to debromination, yielding 2-[(methylamino)methyl]phenol.

Table 3: Potential Oxidation and Reduction Products

Reaction TypeReagentsPotential Product(s)
Phenol OxidationFremy's salt2-[(methylamino)methyl]-1,4-benzoquinone
Amine OxidationH₂O₂4-Bromo-2-[(N-methyl-N-hydroxyamino)methyl]phenol
Aromatic Ring ReductionH₂, Rh/C, high pressure4-Bromo-2-[(methylamino)methyl]cyclohexanol
DebrominationH₂, Pd/C, NaOH2-[(methylamino)methyl]phenol

Coordination Chemistry and Ligand Properties

Design and Synthesis of Metal Complexes Utilizing 4-Bromo-2-[(methylamino)methyl]phenol as a Ligand

The synthesis of metal complexes with ligands structurally similar to this compound, such as the Schiff base analogue (E)-4-bromo-2-[(phenylimino)methyl]phenol, typically involves a straightforward reaction between the ligand and a suitable metal salt in a refluxing solvent like methanol (B129727) or ethanol (B145695). For instance, copper(II) complexes of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol have been prepared by reacting the ligand with copper(II) acetate (B1210297) in a 2:1 molar ratio in methanol, leading to the formation of brownish crystals upon cooling. researchgate.net Similarly, zinc(II) complexes have been synthesized using zinc(II) acetate under similar conditions. researchgate.net

Drawing a parallel, the synthesis of metal complexes with this compound would likely follow a similar protocol. The ligand, which can be synthesized via the Mannich reaction of 4-bromophenol (B116583), formaldehyde (B43269), and methylamine (B109427), would be dissolved in an appropriate solvent, such as methanol or ethanol. To this solution, a stoichiometric amount of a metal salt (e.g., acetates, chlorides, or perchlorates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) would be added. The reaction mixture would then be heated under reflux for several hours to facilitate the complexation. Upon cooling, the resulting metal complex would be expected to precipitate out of the solution and could be collected by filtration, washed with a suitable solvent, and dried. The general synthetic route for these types of complexes is depicted below.

General Reaction for the Synthesis of Metal Complexes: Ligand + Metal Salt → Metal Complex

While specific reaction conditions for this compound are not detailed in the available literature, the established methods for related phenol-based ligands provide a solid foundation for the design and synthesis of its metal complexes.

Elucidation of Coordination Modes and Binding Sites (N, O, and Potential Br-Coordination)

The coordination behavior of this compound is anticipated to be that of a bidentate ligand, coordinating to a metal center through the phenolate (B1203915) oxygen and the nitrogen atom of the methylamino group. This N,O-bidentate coordination is a common feature for this class of ligands and leads to the formation of a stable six-membered chelate ring with the metal ion.

Studies on the related Schiff base, (E)-4-bromo-2-[(phenylimino)methyl]phenol, have shown that it acts as a bidentate ligand, coordinating through the imine nitrogen and the phenolate oxygen. researchgate.netnih.gov This coordination mode is confirmed by spectroscopic and crystallographic data. For instance, in a vanadium complex, the formation of an intramolecular O-H···N hydrogen bond in the free ligand is a precursor to the chelation upon deprotonation of the phenolic hydroxyl group. nih.gov

For this compound, the deprotonation of the phenolic hydroxyl group upon complexation would create a phenolate oxygen donor. The lone pair of electrons on the secondary amine nitrogen provides the second coordination site. This N,O-chelation is a well-established and thermodynamically favorable coordination mode for numerous similar ligands.

Structural Analysis of Metal Complexes (e.g., Crystal Structures, Geometry)

The definitive elucidation of the structure of metal complexes is achieved through single-crystal X-ray diffraction analysis. For the closely related Schiff base, (E)-4-bromo-2-[(phenylimino)methyl]phenol, detailed crystal structure data is available. The free ligand is essentially planar, with a strong intramolecular O-H···N hydrogen bond. nih.govgoogle.comresearchgate.net The crystal structure of a polymorph of this compound reveals a dihedral angle of 45.6(1)° between the two aromatic rings. researchgate.netyoutube.com

While specific crystal structures for metal complexes of this compound are not available in the searched literature, predictions about their geometry can be made based on analogous compounds. For instance, dinuclear copper(II) complexes of a related Mannich base ligand, 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542), have been synthesized and structurally characterized. mdpi.com These complexes feature a phenolate oxygen bridge between the two copper centers, with each copper atom also coordinated to the nitrogen atoms of the pendant arms. The coordination geometry around each copper atom is described as a tetragonal pyramid. mdpi.com

Based on this, it is plausible that metal complexes of this compound could adopt various geometries depending on the metal ion, the stoichiometry of the reaction, and the presence of co-ligands. Mononuclear complexes with a 2:1 ligand-to-metal ratio are likely to exhibit tetrahedral or square planar geometries for M(II) ions like Cu(II) and Ni(II). Octahedral geometries could be achieved with the inclusion of solvent molecules or other co-ligands in the coordination sphere. The potential for the phenolate oxygen to act as a bridging ligand also opens up the possibility of forming binuclear or polynuclear complexes.

Crystallographic Data for the Related Ligand (E)-4-Bromo-2-[(phenylimino)methyl]phenol

ParameterValue nih.govgoogle.com
Chemical FormulaC₁₃H₁₀BrNO
Molecular Weight276.13
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.353 (3)
b (Å)4.5092 (9)
c (Å)19.778 (4)
V (ų)1101.7 (4)
Z4

Note: This data is for the related Schiff base ligand and not this compound.

Investigation of Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment. Studies on metal-organic frameworks and coordination complexes have shown that the electronic structure can be modulated by ligand design. escholarship.org

For metal complexes of ligands similar to this compound, the electronic spectra are typically characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The magnetic properties are dependent on the number of unpaired electrons in the metal center and the interactions between metal ions in polynuclear complexes.

In the case of dinuclear copper(II) complexes of a related Mannich base, the magnetic properties would be influenced by the magnetic exchange interaction between the two copper(II) centers, which can be either ferromagnetic or antiferromagnetic, mediated by the bridging phenolate oxygen. The geometry of the Cu-O-Cu bridge is a critical determinant of the nature and magnitude of this magnetic coupling.

While specific data for complexes of this compound is not available, it is anticipated that its transition metal complexes would exhibit electronic and magnetic properties characteristic of their specific coordination geometries and metal ions. For example, a mononuclear Cu(II) complex would be paramagnetic with one unpaired electron, while a Ni(II) complex could be either diamagnetic (in a square planar geometry) or paramagnetic (in a tetrahedral or octahedral geometry).

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from phenol-based ligands have been extensively studied for their catalytic activity in a variety of organic transformations. researchgate.net These complexes often serve as effective catalysts due to their stability and the ability of the metal center to exist in multiple oxidation states.

Complexes of Schiff bases, which are structurally related to this compound, have demonstrated catalytic activity in reactions such as oxidation, polymerization, and cyclopropanation. researchgate.net For instance, metal complexes of Schiff bases are recognized as effective and stereospecific catalysts for various chemical reactions in both inorganic and organic chemistry. researchgate.net

It is plausible that metal complexes of this compound could also exhibit catalytic activity in similar transformations. The combination of a hard phenolate oxygen and a softer amine nitrogen donor site could allow for the catalysis of a range of reactions. Potential applications could include oxidation reactions, where the metal center cycles between different oxidation states, or Lewis acid-catalyzed reactions, where the metal center activates a substrate. For instance, copper complexes of related ligands have shown catecholase and phenoxazinone synthase-like activities, highlighting their potential in biomimetic catalysis for oxidation reactions. mdpi.com

The chemo- and regioselectivity of a catalytic process are often dictated by the steric and electronic properties of the catalyst. The substituents on the ligand framework can play a crucial role in directing the outcome of a reaction. For example, in the hydrophosphination of styrene (B11656) with phenylphosphine, ytterbium(II) and samarium(II) complexes bearing aminoether-phenolate ligands have been shown to be highly active, chemoselective, and, in the case of monoadditions, 100% anti-Markovnikov regiospecific catalysts. uomustansiriyah.edu.iq This demonstrates that careful ligand design can lead to highly selective catalytic systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "4-Bromo-2-[(methylamino)methyl]phenol" at the atomic level. These calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy.

Geometry Optimization and Energetic Landscape Analysis

Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this analysis reveals the most probable bond lengths, bond angles, and dihedral angles. The energetic landscape can be further explored to identify different conformers and the energy barriers between them, often revealing the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the methylamino group, which stabilizes the structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond Lengths (Å)
C-Br1.912
O-H0.965
C-O1.364
N-C(methyl)1.458
N-C(methylene)1.470
Bond Angles (°) **
C-C-Br119.8
C-O-H109.2
C-N-C112.5
Dihedral Angles (°) **
H-O-C-C0.5
C-C-N-C88.9

Note: Data is representative of typical DFT calculation results and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For "this compound," the HOMO is typically localized on the phenol (B47542) ring and the heteroatoms (O and N), while the LUMO is distributed over the aromatic system.

Table 2: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO Energy-5.87
LUMO Energy-0.25
HOMO-LUMO Gap5.62

Note: Data is representative of typical DFT calculation results and is for illustrative purposes.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of "this compound," regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the phenolic proton.

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

These descriptors help in comparing the reactivity of "this compound" with other related compounds.

Table 3: Calculated Global Reactivity Descriptors

DescriptorValue (eV)
Chemical Hardness (η)2.81
Electronegativity (χ)3.06
Electrophilicity Index (ω)1.67

Note: Data is representative of typical DFT calculation results and is for illustrative purposes.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of "this compound."

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the vibrational modes of the functional groups present in the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λ_max).

Table 4: Predicted Spectroscopic Data

SpectrumParameterPredicted Value
¹³C NMR Chemical Shift (ppm), C-Br110.5
Chemical Shift (ppm), C-OH155.2
Chemical Shift (ppm), -CH₂-58.9
Chemical Shift (ppm), -CH₃34.1
IR Vibrational Frequency (cm⁻¹), O-H stretch3450
Vibrational Frequency (cm⁻¹), C-Br stretch650
UV-Vis λ_max (nm)285

Note: Data is representative of typical computational predictions and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of "this compound" over time. These simulations can reveal how the molecule behaves in different environments, such as in various solvents. By simulating the molecule in a solvent box (e.g., water or methanol), it is possible to analyze conformational changes, solvent interactions, and the stability of intramolecular hydrogen bonds. MD simulations provide a more realistic picture of the molecule's behavior in solution compared to the static picture from quantum chemical calculations in the gas phase. The analysis of radial distribution functions from MD simulations can offer detailed insights into the solvation shell around different parts of the molecule.

Advanced Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state behavior of molecular crystals, including polymorphism, crystal packing, and physical properties. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis are powerful tools for these investigations.

While specific QTAIM and detailed Hirshfeld surface analysis studies for "this compound" are not extensively available in public literature, commercial documentation suggests that a Hirshfeld surface analysis has been performed. evitachem.com This indicates an academic or industrial interest in the compound's solid-state characteristics. The principles and utility of these analytical methods can be understood through their application to analogous brominated phenol compounds.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that defines atomic properties, such as charge, and characterizes chemical bonds based on the topology of the electron density. In the context of intermolecular interactions, QTAIM can identify and classify bond critical points (BCPs) between atoms of neighboring molecules, providing quantitative information about the strength and nature of these interactions, including hydrogen bonds and van der Waals forces. For instance, a study on the binding of fluorinated inhibitors to carbonic anhydrase II utilized QTAIM to analyze the electronic density and structural parameters of the complexes, demonstrating the method's power in detailing molecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the region where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal.

In a study of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles, Hirshfeld surface analysis was instrumental in understanding the structural significance of various interactions. iucr.org The analysis revealed that the crystal packing was stabilized by a combination of strong pairing of antiparallel indole (B1671886) systems and weaker C—H···O, C—H···Br, and C—H···π hydrogen bonds. iucr.org

To illustrate the type of data obtained from such an analysis, the following table presents the percentage contributions of interatomic contacts to the Hirshfeld surface for a related compound, (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. researchgate.net

Intermolecular ContactContribution (%)
Cl···H/H···Cl28.6
C···H/H···C11.9
C···C11.1
H···H11.0
Cl···Cl8.1
O···H/H···O8.0
S···H/H···S6.6

This table presents data for (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one to exemplify the output of a Hirshfeld surface analysis.

This detailed breakdown allows for a quantitative comparison of the intermolecular interaction patterns across different crystalline structures.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The theoretical evaluation of NLO properties is a powerful approach to screen candidate molecules and understand the structural origins of their NLO activity.

The NLO properties of a molecule are described by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that determines the second-order NLO response, such as second-harmonic generation (SHG). Theoretical calculations, primarily using Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of molecules.

A study on p-aminophenol and related compounds calculated these properties using DFT with the B3LYP functional and a 6-311G(d,p) basis set. imist.ma The results showed that the substitution pattern on the phenol ring significantly influences the NLO response. For instance, the first hyperpolarizability (β) of p-nitrophenol was found to be significantly higher than that of p-aminophenol, which is attributed to greater electron delocalization and charge transfer in the nitro-substituted compound. imist.ma

The following table provides an example of theoretically calculated electric dipole moments and hyperpolarizabilities for p-aminophenol and p-nitrophenol. imist.ma

CompoundDipole Moment (μ) [Debye]First Hyperpolarizability (β) [esu x 10-30]
p-Aminophenol-59.699 D0.72
p-Nitrophenol-45.743 D1.42

This table presents theoretical data for p-aminophenol and p-nitrophenol to illustrate the type of information obtained from NLO calculations. The values are indicative of the computational approaches used in the field.

Such theoretical evaluations are crucial for the rational design of new NLO materials. By systematically modifying the molecular structure and calculating the resulting NLO properties, researchers can identify promising candidates for synthesis and experimental validation.

Advanced Applications in Chemical Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The unique arrangement of functional groups in 4-Bromo-2-[(methylamino)methyl]phenol makes it a valuable synthetic intermediate for the construction of complex organic molecules. The presence of a bromine atom, a phenolic hydroxyl group, and a secondary amine offers multiple reaction sites that can be selectively addressed.

The aminomethylation of the ortho position to the phenolic hydroxyl group is a known transformation in organic synthesis. acs.orgnih.govacs.org The synthesis of the title compound can be envisioned through a Mannich-type reaction involving p-bromophenol, formaldehyde (B43269), and methylamine (B109427). wikipedia.orgadichemistry.comresearchgate.net This reaction provides a direct route to installing the aminomethyl group at the ortho position. rsc.org

The bromine atom on the aromatic ring is a key functional handle for a variety of cross-coupling reactions. For instance, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. innospk.com This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby enabling the synthesis of diverse molecular scaffolds. 4-Bromophenol (B116583) itself is a common starting material in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. innospk.comsolubilityofthings.com

The phenolic hydroxyl and the secondary amine can act as nucleophiles or be derivatized to introduce other functionalities. The hydroxyl group can undergo O-alkylation or O-acylation, while the secondary amine can be N-alkylated or N-acylated. The ortho-relationship of the hydroxyl and aminomethyl groups also allows for the formation of bidentate ligands, which can coordinate with various metal centers to form stable complexes. These complexes could have applications in catalysis or materials science.

The following table summarizes the potential synthetic transformations of this compound:

Functional Group Potential Reaction Reagents/Conditions Resulting Functionality
Bromine AtomSuzuki CouplingPd catalyst, boronic acid, baseAryl or vinyl group
Heck CouplingPd catalyst, alkene, baseSubstituted alkene
Sonogashira CouplingPd/Cu catalyst, terminal alkyne, baseAlkyne
Buchwald-Hartwig AminationPd catalyst, amine, baseSubstituted amine
Phenolic HydroxylO-AlkylationAlkyl halide, baseEther
O-AcylationAcyl chloride, baseEster
Secondary AmineN-AlkylationAlkyl halide, baseTertiary amine
N-AcylationAcyl chloride, baseAmide
Ortho Hydroxyl & AmineLigand FormationMetal saltMetal complex

Building Block in Polymer Chemistry and Material Science (Excluding Biomedical Devices)

In the realm of polymer chemistry, bifunctional or polyfunctional monomers are essential for the synthesis of polymers through step-growth polymerization, such as polycondensation. gdckulgam.edu.inmelscience.com this compound, possessing a phenolic hydroxyl group and a secondary amino group, can be considered a bifunctional monomer.

This compound could potentially undergo polycondensation reactions with suitable co-monomers to form a variety of polymers. For example, reaction with diacyl chlorides could lead to the formation of polyesters (from the hydroxyl group) and polyamides (from the amino group). Similarly, reaction with diepoxides could yield polyether-polyols. The presence of both hydroxyl and amino functionalities could lead to the formation of complex polymer architectures with unique properties. Oxidative polycondensation of aminophenols is a known method for polymer synthesis. tandfonline.com

The bromine atom on the polymer backbone would offer a site for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as solubility, thermal stability, or the introduction of specific functionalities for advanced materials applications. For example, the bromine could be replaced with other groups through nucleophilic substitution or used in grafting reactions to attach other polymer chains.

The rigid phenolic ring in the polymer backbone would contribute to the thermal stability and mechanical strength of the resulting material. The presence of the polar hydroxyl and amino groups would likely enhance properties such as adhesion and moisture absorption.

Precursor for Novel Organic Transformations and Methodologies

The development of new synthetic methods is a cornerstone of chemical research. This compound can serve as a valuable substrate for the development of novel organic transformations and methodologies.

The ortho-aminomethylation of phenols is an area of active research, with various catalytic systems being developed for this transformation. acs.orgnih.govacs.orgrsc.orgrsc.org The synthesis of the title compound itself could be a benchmark reaction for new catalysts or reaction conditions.

The presence of multiple functional groups in a specific arrangement could be exploited to develop new selective reactions. For example, a new catalytic system could be developed for the selective functionalization of one of the C-H bonds on the aromatic ring, guided by the existing substituents. The development of methods for the selective bromination of phenols is an ongoing area of interest. khanacademy.orgchemindigest.com

Furthermore, the compound could be used to explore new tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. For instance, a reaction could be designed where a cross-coupling reaction at the bromine position is followed by an intramolecular cyclization involving the hydroxyl or amino group.

Development of Chemical Probes and Analytical Reagents

Phenolic compounds are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment, such as pH, polarity, and the presence of metal ions. nih.govmdpi.com This makes them attractive scaffolds for the development of chemical probes and analytical reagents. nih.govnih.gov

The this compound structure has the potential to be developed into a fluorescent probe. The phenolic hydroxyl group can act as a proton-donating group in excited-state proton transfer (ESPT) processes, which can lead to large Stokes shifts and environment-sensitive fluorescence. The aminomethyl group can serve as a binding site for specific analytes, such as metal ions or biologically relevant molecules. Binding of an analyte to the aminomethyl group could modulate the fluorescence properties of the phenolic core, leading to a "turn-on" or "turn-off" fluorescent response.

The bromine atom can be used to tune the photophysical properties of the molecule, such as the excitation and emission wavelengths, through the heavy-atom effect. It can also serve as a point of attachment for other molecular components to create more complex sensor systems. Derivatives of bromophenols have shown interesting biological activities, which could be harnessed in the design of probes for biological systems. labproinc.comnih.govnih.gov

The potential of this compound as an analytical reagent is also noteworthy. The phenolic and amino groups can be used for colorimetric or electrochemical detection of certain species. For instance, the compound could be immobilized on a solid support to create a sensor for continuous monitoring applications. Aminophenols are considered valuable reagents in various industries. sdfine.comfishersci.comtaylorandfrancis.com

Environmental Fate and Degradation Studies if Academic Research Exists

Photodegradation Pathways and Kinetics

There are no available studies on the photodegradation of 4-Bromo-2-[(methylamino)methyl]phenol. Consequently, its susceptibility to breakdown by sunlight, the resulting transformation products, and the speed of these reactions in the atmosphere or surface waters are not documented.

Biodegradation Mechanisms and Environmental Half-Lives

Information regarding the biodegradation of this compound is not present in the current body of scientific literature. Research on the microorganisms capable of degrading this compound, the biochemical pathways involved, and its half-life in various environmental compartments has not been published.

Behavior and Fate in Various Environmental Media

There is a lack of research on the behavior and fate of this compound in different environmental media. Studies concerning its mobility, adsorption to soil and sediment, and potential for bioaccumulation in organisms have not been conducted or reported.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of Schiff bases, including derivatives related to 4-bromo-2-[(methylamino)methyl]phenol, often involves the condensation of a salicylaldehyde (B1680747) derivative with a primary amine. nih.govnih.govnih.gov A typical method involves refluxing 5-bromosalicylaldehyde (B98134) and an amine in an ethanol (B145695) solution for several hours. nih.govresearchgate.net While effective, yielding products in high percentages (up to 94%), these methods present opportunities for improvement in line with the principles of green chemistry. nih.gov

Future research should focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of:

Alternative Solvents: Replacing traditional organic solvents like ethanol and methanol (B129727) with greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Catalyst Innovation: Investigating the use of heterogeneous catalysts, nanocatalysts, or biocatalysts (e.g., enzymes) to improve reaction rates, lower energy requirements, and simplify product purification.

Table 1: Comparison of Synthetic Pathways for Schiff Base Formation

Parameter Conventional Method (e.g., Reflux in Ethanol) Potential Sustainable Alternative
Solvent Ethanol, Methanol Water, Ionic Liquids, Solvent-free
Catalyst Often acid/base catalysts, sometimes none Heterogeneous catalysts, Biocatalysts
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound
Reaction Time Several hours nih.govnih.gov Minutes to hours
Work-up Filtration, Recrystallization, Use of organic solvents Simplified filtration, Reduced solvent waste

Development of New Derivatives with Tunable Electronic and Steric Properties

The functional versatility of this compound arises from the potential to modify its structure to fine-tune its properties. The bromine atom and the phenolic ring are key sites for modification. Research into related N-salicylideneanilines shows that substitutions on the aromatic rings can significantly alter molecular conformation and properties like thermochromism. nih.govresearchgate.networktribe.com For instance, the dihedral angle between aromatic rings in a related bromo-phenol derivative was dramatically different between its two polymorphs, leading to distinct colors and thermochromic behaviors. nih.govresearchgate.net

Future work should systematically develop a library of derivatives by:

Varying the Amine Component: Replacing the methylamino group with other alkyl or aryl amines to introduce different steric bulk and electronic effects. Substituting with groups like ethylamine (B1201723) or aniline (B41778) derivatives can alter the coordination environment and solubility. nih.govuni.lu

Modifying the Phenolic Ring: Introducing additional functional groups onto the phenol (B47542) ring can modulate the ligand's electronic properties (electron-donating or electron-withdrawing), which in turn influences the properties of its metal complexes.

Post-Synthetic Modification: Exploring reactions such as Suzuki cross-coupling on the bromo position to attach various aryl groups, creating extended π-conjugated systems with potentially interesting photophysical properties. mdpi.com

Table 2: Potential Derivatives and Their Tunable Properties

Modification Site Example Substituent Predicted Effect on Property
Amine Group Aniline, N-phenylethanediamine Alters steric hindrance, modifies dihedral angles, introduces new coordination sites. nih.govnih.gov
Phenolic Ring Nitro group (-NO2) Electron-withdrawing; enhances acidity of phenolic proton; alters redox potential.
Phenolic Ring Methoxy group (-OCH3) Electron-donating; increases electron density on the ring; modifies ligand field strength.
Bromo Position Phenyl (via Suzuki coupling) Extends π-conjugation; potential for new photoluminescent or non-linear optical properties. mdpi.com

Expansion of Coordination Chemistry to Less Explored Metal Centers

Schiff base ligands are renowned for their ability to form stable complexes with a wide array of metal ions. nih.gov The coordination chemistry of a closely related ligand, {4-Bromo-2-[2-(methyl-amino-)ethyl-iminometh-yl]phenolato}, has been demonstrated with copper(II), forming a square-planar mononuclear complex. nih.gov

While complexes with common transition metals like copper, nickel, and zinc are prevalent, a significant opportunity lies in exploring the coordination of this compound and its derivatives with less conventional metal centers. Future research should target:

Lanthanide and Actinide Elements: Complexes with these f-block metals could yield materials with unique magnetic and luminescent properties, applicable in areas like bio-imaging and sensor technology.

Platinum Group Metals (Ru, Rh, Pd, Os, Ir, Pt): These complexes are of high interest for their potential catalytic activity in organic synthesis and as novel anticancer agents. nih.gov

Early Transition Metals (Ti, V, Cr): The oxophilic nature of these metals makes them suitable for coordinating with the phenolic oxygen of the ligand, leading to complexes with potential applications in polymerization catalysis. A vanadyl complex of a related Schiff base has been synthesized. nih.govresearchgate.net

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating molecular complexity. nih.gov Phenols are known to participate in certain MCRs, such as the Ugi reaction, to produce α-aminoarylamides. nih.gov

The structure of this compound, containing a reactive phenol group, makes it an ideal candidate for integration into MCR methodologies. Future research could explore its use as a key building block in:

Isonitrile-Based MCRs: Utilizing the phenolic -OH group in Ugi or Passerini-type reactions to synthesize novel libraries of complex molecules. The Passerini reaction, for example, could lead to hydroxymethyl-amide scaffolds. nih.gov

Imine-Initiating MCRs: The core structure can be built upon through reactions like the Petasis (borono-Mannich) reaction, which involves an amine, a carbonyl, and a vinyl- or aryl-boronic acid.

Novel MCR Discovery: Designing new MCRs where this compound or its aldehyde precursor (5-bromosalicylaldehyde) acts as a foundational component, expanding the toolkit of synthetic chemists.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure, reactivity, and properties of molecules, complementing experimental findings. nih.govnih.gov DFT studies on similar Schiff base systems have been used to analyze frontier molecular orbitals (HOMO-LUMO), map electrostatic potential, and calculate reactivity descriptors, which helps in understanding chemical behavior. tci-thaijo.orgresearchgate.net

Future computational research should be directed towards:

Mechanism Studies: Modeling the reaction pathways for the synthesis of this compound and its derivatives to identify transition states and intermediates, aiding in the optimization of reaction conditions.

Property Prediction: Calculating electronic and photophysical properties (e.g., absorption spectra, non-linear optical properties) of new, yet-to-be-synthesized derivatives and metal complexes to guide experimental efforts toward promising targets. metall-mater-eng.com

Reactivity Analysis: Using HOMO-LUMO energy gaps and other DFT-derived descriptors to predict the kinetic stability and reactivity of the ligand and its metal complexes. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Table 3: Key Parameters from DFT Analysis and Their Significance

Computational Parameter Significance
HOMO (Highest Occupied Molecular Orbital) Energy Relates to the ability to donate an electron; indicates nucleophilic or electron-donating character. nih.gov
LUMO (Lowest Unoccupied Molecular Orbital) Energy Relates to the ability to accept an electron; indicates electrophilic or electron-accepting character. nih.gov
HOMO-LUMO Energy Gap (ΔE) Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Global Electrophilicity Index (ω) Measures the electron-accepting capability of a molecule. nih.gov
Mulliken/Electrostatic Potential Charges Maps the electron density distribution, identifying regions susceptible to nucleophilic or electrophilic attack. tci-thaijo.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-[(methylamino)methyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Schiff base formation or nucleophilic substitution. For instance, bromophenol derivatives can be synthesized via condensation between 4-bromo-2-hydroxybenzaldehyde and methylamine under reflux in ethanol, followed by reduction (e.g., NaBH₄) to stabilize the methylamino group. Reaction optimization should focus on pH control (7–9), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:amine) to minimize side products like imine oligomers. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., phenolic O–H stretch ~3200 cm⁻¹, C=N stretch ~1620 cm⁻¹ if intermediates are present) .
  • UV-Vis : Detect π→π* transitions in aromatic systems (absorption ~270–300 nm) and charge-transfer bands influenced by the bromo substituent .
  • NMR : ¹H NMR confirms methylamino proton signals (δ 2.3–2.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR resolves Br-substituted carbons (δ 110–120 ppm) .

Q. How can X-ray diffraction (XRD) validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal XRD provides bond lengths, angles, and packing motifs. For example, similar bromophenol derivatives exhibit C–Br bond lengths of ~1.89–1.91 Å and intramolecular H-bonding between phenolic O–H and adjacent groups (O–H···N, ~2.6 Å). Use SHELX software for refinement, and report R-factors (<5%) to ensure accuracy. Crystallization in ethanol/water (7:3) at 4°C often yields suitable crystals .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties and validate experimental data?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to balance accuracy and computational cost. This accounts for exact exchange (critical for bromine’s electron-withdrawing effects) .
  • Property Prediction : Compare calculated vibrational frequencies (scaled by 0.96–0.98) with FTIR/Raman data. HOMO-LUMO gaps (~4–5 eV) correlate with UV-Vis absorption .
  • Validation : Root-mean-square deviations (RMSD) <10 cm⁻¹ for vibrational modes indicate reliable models .

Q. How should researchers resolve contradictions between experimental and computational data?

  • Methodological Answer :

  • Vibrational Mismatches : Adjust scaling factors or include anharmonic corrections in DFT. For example, overestimated C–N stretches may require solvent effect modeling (PCM) .
  • Electronic Discrepancies : Compare experimental UV-Vis λmax with TD-DFT results. Discrepancies >20 nm suggest incomplete solvent/aggregation effects in simulations .
  • Crystallographic vs. Optimized Geometry : Use RMSD analysis; deviations >0.05 Å may indicate crystal packing forces not modeled in gas-phase DFT .

Q. What methodologies identify polymorphs and thermochromic behavior in this compound?

  • Methodological Answer :

  • Polymorph Screening : Employ solvent-drop grinding or slow evaporation across solvents (e.g., DMSO, acetone). XRD distinguishes packing motifs (e.g., monoclinic vs. orthorhombic) .
  • Thermochromism : Use variable-temperature UV-Vis (25–150°C) to track color shifts. For example, enol-keto tautomerism in Schiff base analogs causes reversible absorbance changes at 400–450 nm .

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated?

  • Methodological Answer :

  • Assay Design : Use microdilution (MIC/MBC) against Gram± bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent blanks.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., Br’s electronegativity) with activity. Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial enzyme targets (e.g., DNA gyrase) .

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